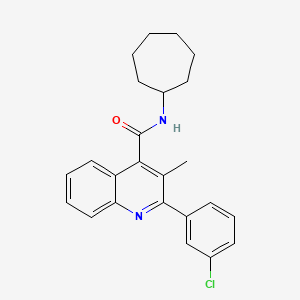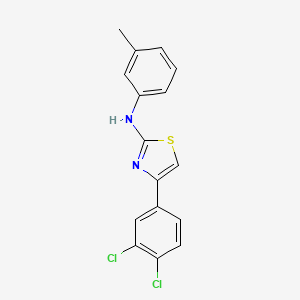![molecular formula C19H25N5O2S B11116267 N,N,4-trimethyl-2-{[(4-phenylpiperazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11116267.png)
N,N,4-trimethyl-2-{[(4-phenylpiperazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,4-TRIMETHYL-2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine moiety, and various functional groups that contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-TRIMETHYL-2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This can be achieved through nucleophilic substitution reactions, where the piperazine ring is introduced to the thiazole core.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as acylation, methylation, and amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N,N,4-TRIMETHYL-2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N,4-TRIMETHYL-2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research focuses on its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,4-TRIMETHYL-2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N,N,4-Trimethyl-2-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxamide:
Properties
Molecular Formula |
C19H25N5O2S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N,N,4-trimethyl-2-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H25N5O2S/c1-14-17(18(26)22(2)3)27-19(20-14)21-16(25)13-23-9-11-24(12-10-23)15-7-5-4-6-8-15/h4-8H,9-13H2,1-3H3,(H,20,21,25) |
InChI Key |
SBBXNVDSGRJNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(ethylsulfanyl)-6,6-dimethyl-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11116185.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide](/img/structure/B11116186.png)
![2-[(2-methylphenyl)amino]-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11116188.png)
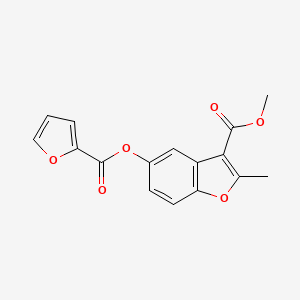
![2-[2-(4-methoxyphenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11116205.png)
![2-{[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11116219.png)
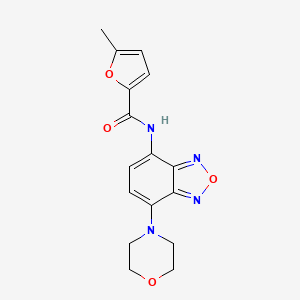
![2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11116236.png)
![N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11116240.png)
![3-methoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B11116241.png)
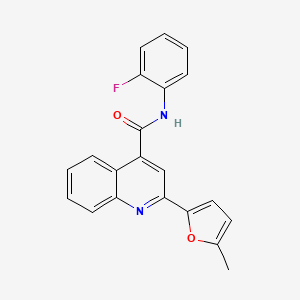
![Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B11116249.png)
